UNC7096: A Technical Guide to a High-Affinity Probe for the NSD2-PWWP1 Domain
UNC7096: A Technical Guide to a High-Affinity Probe for the NSD2-PWWP1 Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC7096 is a specialized, biotin-labeled chemical probe designed for the study of epigenetic regulator proteins. Specifically, it acts as a high-affinity reagent for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. By selectively binding to this domain, UNC7096 serves as a critical tool for researchers investigating the biological functions and therapeutic potential of NSD2, a histone methyltransferase implicated in various cancers. This technical guide provides a comprehensive overview of UNC7096, its mechanism of action, experimental protocols for its use, and its role in the broader context of NSD2 signaling pathways.
Introduction to UNC7096
UNC7096 is a biotinylated affinity reagent characterized by its high binding affinity to the NSD2-PWWP1 domain.[1] Structurally, it is a derivative of UNC6934, where a phenyl ring replaces a pyrimidine ring, and a biotin molecule is introduced at the para position of the phenyl ring.[1] This biotin tag enables the use of UNC7096 in various affinity-based experimental techniques, such as protein pull-downs, to isolate and identify proteins that interact with the NSD2-PWWP1 domain.[1]
The primary target of UNC7096 is the PWWP1 domain of NSD2. The PWWP domain is a conserved motif found in many chromatin-associated proteins that recognizes and binds to methylated histone tails, thereby playing a crucial role in the recruitment and stabilization of these proteins on chromatin. The NSD2-PWWP1 domain specifically recognizes histone H3 dimethylated at lysine 36 (H3K36me2).
Mechanism of Action
The mechanism of action of UNC7096 is centered on its ability to competitively inhibit the interaction between the NSD2-PWWP1 domain and its natural ligand, the H3K36me2 mark on nucleosomes.[1] UNC7096 achieves this by occupying the methyl-lysine binding pocket within the NSD2-PWWP1 domain.[1] This binding is highly specific and is stabilized by the formation of hydrogen bonds and a distinct aromatic cage structure.[1] By blocking the NSD2-PWWP1/H3K36me2 interaction, UNC7096 effectively displaces NSD2 from its chromatin binding sites, allowing for the study of the functional consequences of this displacement.
Quantitative Data
The binding affinity of UNC7096 and its parent compound, UNC6934, for the NSD2-PWWP1 domain has been quantitatively determined. This data is crucial for designing experiments and interpreting results.
| Compound | Target Domain | Binding Affinity (Kd) | Method |
| UNC7096 | NSD2-PWWP1 | 46 nM | Not specified in the provided results |
| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) |
Table 1: Binding affinities of UNC7096 and UNC6934 for the NSD2-PWWP1 domain.
Experimental Protocols
Chemoproteomics Pull-Down Assay using UNC7096
This protocol describes the use of UNC7096 to capture and identify proteins that interact with the NSD2-PWWP1 domain from cell lysates.
Materials:
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KMS-11 multiple myeloma cells (or other relevant cell line)
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High-salt lysis buffer (20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, protease inhibitors)
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Low-salt wash buffer (10 mM Tris-HCl pH 7.9, 100 mM NaCl, 0.1% NP-40)
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UNC7096 (biotinylated probe)
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Streptavidin-coated magnetic beads (e.g., Dynabeads M-270)
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Mass spectrometry grade trypsin
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Ammonium bicarbonate (50 mM)
Procedure:
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Cell Lysis:
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Wash cultured cells twice with ice-cold 1x PBS.
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Lyse the cells by resuspending in high-salt lysis buffer.
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Pass the lysate through a 25-gauge needle five times.
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Incubate on ice for 20 minutes.
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Clarify the lysate by centrifugation at 18,000 x g for 20 minutes at 4°C.
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Determine the protein concentration of the supernatant using a BCA assay.
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Bead Preparation:
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Wash streptavidin-coated magnetic beads three times with low-salt wash buffer.
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Incubate the beads with 1 µM UNC7096 for 1 hour at 4°C with rotation.
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Remove unbound UNC7096 by washing the beads three times with low-salt buffer.
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Protein Pull-Down:
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Dilute the cleared cell lysate to a final concentration of 150 mM KCl and 0.4% Triton X-100 with 20 mM HEPES pH 7.5 containing fresh protease inhibitors.
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For competitive binding experiments, pre-incubate the lysate with a competitor compound (e.g., UNC6934) or DMSO control for 1 hour at 4°C.
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Add the UNC7096-bound beads to the lysate and incubate for 1 hour at 4°C with rotation.
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Washing and Elution:
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Wash the beads three times with low-salt wash buffer.
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Wash the beads twice with 50 mM ammonium bicarbonate.
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On-Bead Digestion for Mass Spectrometry:
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Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.
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Collect the supernatant containing the digested peptides.
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Analyze the peptides by LC-MS/MS.
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Surface Plasmon Resonance (SPR) for Binding Affinity Determination
While a specific protocol for UNC7096 is not detailed in the provided search results, a general SPR protocol can be adapted to determine its binding kinetics to the NSD2-PWWP1 domain.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of biomolecular interactions.
General Procedure:
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Immobilization: Covalently attach the purified NSD2-PWWP1 protein (ligand) to the sensor chip surface.
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Binding: Flow different concentrations of UNC7096 (analyte) over the sensor chip surface.
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Dissociation: Flow buffer over the surface to measure the dissociation of UNC7096 from the NSD2-PWWP1 domain.
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Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
NSD2 Signaling and Biological Context
NSD2 is a histone methyltransferase that plays a critical role in regulating gene expression by catalyzing the di-methylation of histone H3 at lysine 36 (H3K36me2). This histone mark is generally associated with actively transcribed genes. Dysregulation of NSD2 activity, often through overexpression due to chromosomal translocations (e.g., t(4;14) in multiple myeloma), is implicated in the pathogenesis of various cancers.
NSD2 is involved in several signaling pathways that contribute to oncogenesis, including:
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PKCα/PI3K/Akt Pathway: In t(4;14) multiple myeloma, NSD2 can activate Protein Kinase C alpha (PKCα), which in turn activates the PI3K/Akt signaling pathway. This leads to metabolic reprogramming and resistance to therapies like lenalidomide.
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TGF-β Signaling: NSD2 has been shown to regulate the TGF-β signaling pathway, which can influence cancer cell metastasis.
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DNA Damage Response: NSD2 is recruited to sites of DNA double-strand breaks and is involved in the DNA damage response pathway.
By using UNC7096 to probe the interactions of the NSD2-PWWP1 domain, researchers can further elucidate the specific roles of NSD2 in these and other signaling pathways.
Synthesis of UNC7096
Conclusion
UNC7096 is a valuable and highly specific chemical probe for the NSD2-PWWP1 domain. Its high affinity and biotin tag make it an indispensable tool for researchers studying the role of NSD2 in gene regulation, cancer biology, and other physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a foundation for the effective application of UNC7096 in advancing our understanding of this important epigenetic regulator. Further research utilizing this probe will likely uncover novel aspects of NSD2 biology and may lead to the development of new therapeutic strategies for NSD2-driven diseases.
